3-(Dimethyl-4H-1,2,4-triazol-3-yl)butan-2-ol is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is notable for its potential biological activities, particularly in the fields of antifungal and antituberculous research. The compound's structure features a butanol moiety substituted with a dimethyl-1,2,4-triazole group, which contributes to its pharmacological properties.
The compound can be synthesized through various methods involving the alkylation of 1,2,4-triazole derivatives. It is classified under organic compounds and specifically falls into the category of triazole derivatives, which are known for their diverse biological activities, including fungicidal and antibacterial properties.
The synthesis of 3-(Dimethyl-4H-1,2,4-triazol-3-yl)butan-2-ol can be achieved through several methods:
The molecular structure of 3-(Dimethyl-4H-1,2,4-triazol-3-yl)butan-2-ol can be represented as follows:
This structure consists of:
The presence of hydroxyl (-OH) groups contributes to its solubility and reactivity in biological systems.
3-(Dimethyl-4H-1,2,4-triazol-3-yl)butan-2-ol can participate in several chemical reactions due to its functional groups:
The mechanism by which 3-(Dimethyl-4H-1,2,4-triazol-3-yl)butan-2-ol exerts its biological effects involves interaction with specific targets within microbial cells:
The physical properties of 3-(Dimethyl-4H-1,2,4-triazol-3-yl)butan-2-ol include:
Chemical properties include:
3-(Dimethyl-4H-1,2,4-triazol-3-yl)butan-2-ol has several applications in scientific research:
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry due to its versatile hydrogen-bonding capacity, metabolic stability, and balanced lipophilicity. This five-membered heterocycle contains three nitrogen atoms that enable diverse binding interactions with biological targets, facilitating the design of enzyme inhibitors and receptor modulators. The scaffold’s dipole moment (∼5 Debye) and aromatic character allow π-π stacking with aromatic residues in active sites, while its nitrogen atoms serve as hydrogen-bond acceptors or donors. These properties enable precise biomolecular recognition, as demonstrated in mefentrifluconazole-inspired triazole-amino acid hybrids, where the triazole anchors the molecule to the lanosterol 14α-demethylase (CYP51) active site via coordination bonds and hydrophobic contacts [3].
Structurally, the 1,2,4-triazole core permits extensive derivatization at the N1, C3, N4, and C5 positions, enabling rational optimization of pharmacokinetic properties. For example, introducing amino acid fragments at C3 enhances water solubility without compromising membrane permeability, as evidenced by triazole derivatives showing 90% inhibition of Physalospora piricola at 50 µg/mL [3]. Hybridization strategies further exploit this adaptability, such as coupling triazoles with maleamic acid to produce dual-action anticancer agents (e.g., TM-3 and TM-14) that inhibit carbonic anhydrase isoforms (hCA I/II) while inducing apoptosis in ovarian cancer cells (A2780, IC₅₀ = 5.15–6.11 µM) [6].
Table 1: Bioactive 1,2,4-Triazole Hybrids and Their Targets
Compound | Hybrid Component | Primary Target | Biological Activity |
---|---|---|---|
Mefentrifluconazole | Isopropanol | CYP51 (fungal) | Broad-spectrum fungicide (EC₅₀: 14.4 µg/mL) |
TM-3 | Maleamic hydrazide | hCA I/II & DNA | Antiproliferative (A2780, IC₅₀: 6.11 µM) |
8d | Amino acid | CYP51 | Antifungal (EC₅₀: 10.8 µg/mL) |
10d (triazole-dione) | Benzoyl | Aromatase | Anticancer (Hela, IC₅₀ < 12 µM) |
The evolution of triazole antifungals began with triadimefon (1973), the first commercial triazole fungicide, which introduced the concept of sterol demethylation inhibition (DMI). Its mechanism involved binding the heme iron of CYP51 via triazole nitrogen, disrupting ergosterol biosynthesis. Subsequent generations addressed limitations like narrow spectrum and emerging resistance: hexaconazole (1986) improved systemic activity, while tebuconazole (1988) enhanced soil mobility for root uptake [3] [1].
The 2010s marked a paradigm shift with mefentrifluconazole, the first isopropanol-triazole hybrid. Its α,α,α-trifluoromethyl moiety improved binding entropy to CYP51, enabling activity against >60 pathogens, including Fusarium pseudograminearum and Colletotrichum scovillei. Crucially, its log P (∼3.2) balanced membrane penetration and aqueous dispersion, reducing phytotoxicity [3]. Concurrently, antimicrobial triazoles targeting bacterial enzymes emerged:
Table 2: Milestones in Triazole Antifungal Development
Era | Agents | Structural Innovation | Spectrum Improvement |
---|---|---|---|
1970s–1980s | Triadimefon, Hexaconazole | Unsubstituted triazole | Narrow-spectrum foliar application |
1990s–2000s | Tebuconazole, Cyproconazole | Bulky alkyl groups (tert-butyl) | Systemic uptake, soil mobility |
2010s–present | Mefentrifluconazole | Isopropanol-CF₃ hybrid | Broad-spectrum (60+ pathogens) |
Structural hybridization merges pharmacophores to overcome resistance and enhance polypharmacology. In triazole design, this yields three strategic advantages:
Overcoming Target Mutations: Combining triazoles with amino acids (e.g., 8k) introduces auxiliary H-bond donors that maintain CYP51 affinity despite active-site mutations. 8k’s valine fragment forms salt bridges with Arg96, explaining its superior antifungal activity (EC₅₀: 10.1 µg/mL vs. Physalospora piricola) over non-hybrid analogs [3].
Dual-Target Engagement: Hybrids like 1,2,4-triazole-maleamic acid (TM-3) concurrently inhibit carbonic anhydrase (Kᵢ: 140.7 nM for hCA II) and intercalate DNA (∆Tₘ: 4.8°C), inducing synergistic cytotoxicity. DFT calculations confirm orbital delocalization across hybrid scaffolds, enabling multitarget engagement [6].
Optimizing Physicochemical Profiles: Incorporating butanol fragments (e.g., 4-(1H-1,2,4-triazol-3-yl)butan-2-ol) lowers cLogP (0.61 vs. 2.3 for triadimefon), enhancing water solubility. Molecular dynamics show the hydroxyl group solvates the triazole ring, improving bioavailability [2] [7].
Notably, electronic hybridization through fluorination (e.g., mefentrifluconazole’s -CF₃) withdraws electron density from triazole, strengthening heme coordination. This reduces CYP51 dissociation rates (kₒff: 10⁻³ s⁻¹ vs. 10⁻² s⁻¹ for non-fluorinated analogs), delaying resistance [3].
Table 3: Hybridization Strategies in Triazole Derivatives
Hybrid Type | Example Compound | Key Synergistic Feature | Biological Outcome |
---|---|---|---|
Amino acid-triazole | 8d (CYP51 inhibitor) | Additional H-bonding with Ser378 | 90% growth inhibition at 50 µg/mL |
Triazole-chalcone | 4j (DNA gyrase inhibitor) | Extended π-system for intercalation | MIC: 0.0030 µM/mL vs. E. coli |
Maleamic acid-triazole | TM-3 (hCA inhibitor) | Carboxylate coordination with Zn²⁺ | IC₅₀: 6.11 µM (A2780 cells) |
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1